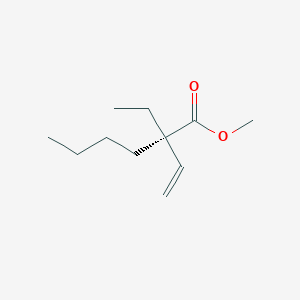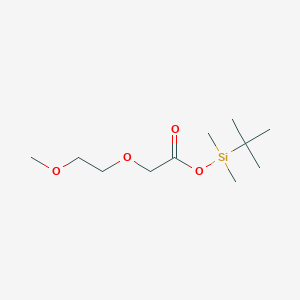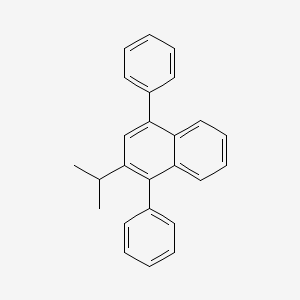![molecular formula C22H23O7PS B14200096 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid CAS No. 920271-29-0](/img/structure/B14200096.png)
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is a complex organic compound that features a phosphanyl group attached to a benzene ring, which is further substituted with sulfonic acid and dimethoxyphenyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid typically involves the reaction of 2,6-dimethoxyphenylphosphine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 2,6-dimethoxyphenylphosphine and benzene-1-sulfonyl chloride.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfonates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, facilitating various catalytic cycles. The sulfonic acid group enhances the solubility and stability of the compound in aqueous media, making it suitable for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
1,2-Bis(di-tert-butylphosphino)benzene: A bidentate phosphine ligand with similar applications in catalysis.
Uniqueness
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is unique due to the presence of both phosphanyl and sulfonic acid groups, which provide a combination of catalytic activity and solubility. This dual functionality makes it particularly valuable in aqueous catalytic processes.
Properties
CAS No. |
920271-29-0 |
|---|---|
Molecular Formula |
C22H23O7PS |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-bis(2,6-dimethoxyphenyl)phosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C22H23O7PS/c1-26-15-9-7-10-16(27-2)21(15)30(19-13-5-6-14-20(19)31(23,24)25)22-17(28-3)11-8-12-18(22)29-4/h5-14H,1-4H3,(H,23,24,25) |
InChI Key |
SQEMDHJKVIZTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)P(C2=CC=CC=C2S(=O)(=O)O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14200014.png)

![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)

![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)

![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)

